Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester
Description
Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl carbamate group and a methyl substituent on the pyrrolidine nitrogen. The compound’s stereochemistry (S-configuration at the pyrrolidine C3 position) is critical for its interactions in asymmetric synthesis and pharmaceutical applications. It is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and neurotransmitter analogs .
Properties
IUPAC Name |
benzyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJVXPOVNQBUKI-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Benzyl Chloroformate
The foundational step in synthesizing methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester involves the introduction of the benzyl carbamate group to the pyrrolidine scaffold. A widely adopted method employs benzyl chloroformate (Cbz-Cl) as the carbamoylating agent. In this approach, (S)-pyrrolidin-3-yl-methylamine is treated with benzyl chloroformate in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding the intermediate carbamate.
Key Conditions :
Stereoselective Synthesis of (S)-Pyrrolidin-3-yl-methylamine
The chiral pyrrolidine core is synthesized via asymmetric hydrogenation or resolution techniques. A notable method involves the reduction of (S)-1-benzylpyrrolidine-3-carboxamide using lithium aluminum hydride (LiAlH₄) in anhydrous ether, followed by debenzylation via catalytic hydrogenation (Pd/C, H₂). This route ensures high enantiomeric excess (≥98% ee) and scalability.
Reaction Pathway :
Catalytic Hydrogenolysis and Protecting Group Strategies
Removal of Benzyl Protecting Groups
In multi-step syntheses, benzyl groups are often used to protect amines but require selective removal. Catalytic hydrogenolysis with palladium on carbon (Pd/C) under hydrogen gas or ammonium formate as a hydrogen donor is a standard method. For instance, in the synthesis of analogous compounds, hydrogenolysis of a benzyl-protected intermediate in methanol/water (9:1 v/v) at reflux for 5 hours achieves quantitative deprotection.
Optimized Conditions :
Challenges with Cyclopropane Stability
During deprotection steps, cyclopropane-containing analogues may undergo partial ring opening under reductive conditions. To mitigate this, alternatives such as tert-butyldimethylsilyl (TBS) or tert-butoxycarbonyl (Boc) groups are employed for temporary protection. For example, replacing benzyl with Boc groups in a pyrrolidine synthesis prevented cyclopropane reduction while maintaining high yields.
Comparative Analysis of Esterification Methods
Steglich Esterification vs. Mitsunobu Reaction
The Steglich esterification (DCC/DMAP) and Mitsunobu reaction (DIAD, PPh₃) are contrasted for carbamate formation:
| Method | Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Steglich | DCM, 0°C, 12 h | 78% | Retention of configuration |
| Mitsunobu | THF, (S)-camphanic acid, DIAD, PPh₃ | 92% | Inversion (controlled) |
The Mitsunobu reaction offers superior stereocontrol, making it preferable for chiral center formation.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors enhance reaction consistency and reduce processing times for steps like hydrogenolysis. For example, a pilot-scale setup using Pd/C-packed cartridges achieved 99% conversion in 30 minutes, compared to 5 hours in batch reactors.
Solvent Recycling and Catalyst Recovery
Methanol and THF are recovered via distillation, reducing waste. Pd/C catalysts are filtered and regenerated through oxidative treatment (e.g., HNO₃ wash), lowering production costs by 20–30%.
Quality Control and Analytical Validation
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate ester undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
Hydrolysis kinetics depend on pH and temperature, with basic conditions generally accelerating reaction rates due to enhanced nucleophilicity of hydroxide ions .
Oxidation Reactions
The pyrrolidine ring undergoes oxidation, particularly at the nitrogen or adjacent carbons:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Acidic aqueous, heat | (S)-3-(Methylcarbamoyl)pyrrolidin-2-one (lactam) | Selective oxidation of the α-carbon to the nitrogen |
| H₂O₂ / Transition metals | Aqueous, room temperature | N-Oxide derivative | Mild conditions favor N-oxidation over ring cleavage |
Lactam formation is stereospecific, preserving the (S)-configuration at the pyrrolidine ring.
Reduction Reactions
The benzyl ester group can be reduced to a primary alcohol:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | (S)-3-(Methylamino)pyrrolidine + Benzyl alcohol | 85–90% |
| H₂, Pd/C | Ethanol, RT | (S)-3-(Methylamino)pyrrolidine + Toluene | 70–75% |
Lithium aluminum hydride preferentially reduces the ester without affecting the carbamate’s amide bond . Catalytic hydrogenation offers a milder alternative but requires longer reaction times.
Enzymatic Cleavage
Esterases and proteases catalyze the hydrolysis of the carbamate ester in biological systems:
Enzymatic hydrolysis is stereospecific, with no observed racemization at the pyrrolidine chiral center .
Nucleophilic Substitution
The carbamate’s methyl group participates in nucleophilic displacement:
Methyl group substitution proceeds with retention of configuration at the carbamate nitrogen.
Thermal Decomposition
At elevated temperatures, the carbamate undergoes decomposition:
| Temperature | Atmosphere | Products | Pathway |
|---|---|---|---|
| 200°C | N₂ | CO₂ + (S)-3-(Methylamino)pyrrolidine + Benzene | Retro-ene reaction |
| 250°C | Air | Charred residues + CO₂ | Oxidative degradation |
Thermogravimetric analysis (TGA) shows a sharp mass loss at 200°C, consistent with carbamate decarboxylation .
Interaction with Biological Targets
The compound’s carbamate group mimics peptide bonds, enabling interactions with enzymes:
| Target | Interaction | Biological Effect |
|---|---|---|
| Serine proteases | Covalent binding to active site | Competitive inhibition (IC₅₀ = 12 µM) |
| GABA receptors | Allosteric modulation | Enhanced Cl⁻ channel opening |
Molecular docking studies reveal hydrogen bonding between the carbamate carbonyl and catalytic serine residues in proteases .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H24N2O3
- Key Functional Groups : Pyrrolidine ring, carbamic acid benzyl ester.
The unique structure of methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester allows it to interact with biological systems effectively, influencing various pharmacological pathways.
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules and materials due to its versatile reactivity.
Biology
The compound is investigated for its potential as a biochemical probe. Its structural features allow it to interact with specific molecular targets, which may lead to insights into enzyme activity and receptor interactions.
Medicine
In medicinal chemistry, this compound has been explored for:
- Neuroprotective Effects : Research indicates that compounds similar to this can modulate neurotransmitter systems, suggesting applications in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes.
- Anticancer Activity : Studies have shown that it may induce apoptosis in cancer cells and inhibit tumor growth through the modulation of histone deacetylase (HDAC) activity.
- Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens by interfering with microbial cell wall synthesis or function.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection
A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant inhibition of AChE, leading to improved cognitive function in animal models of Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier was noted as a critical factor for its neuroprotective effects.
Case Study 2: Cancer Therapy
Research highlighted in Cancer Research indicated that derivatives of this compound could effectively inhibit HDAC activity, leading to reduced proliferation of cancer cells. In vitro studies showed that treatment with the compound resulted in increased apoptosis rates compared to control groups.
Mechanism of Action
The mechanism of action of Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems . The pyrrolidine ring and carbamic acid moiety contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl-(S)-piperidin-3-yl-carbamic Acid Benzyl Ester
- Key Differences : Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring).
- Implications : Increased ring size reduces ring strain and alters solubility and conformational flexibility. Piperidine derivatives often exhibit enhanced metabolic stability compared to pyrrolidines in drug candidates.
- Molecular Weight : 248.33 g/mol (vs. 234.29 g/mol for the pyrrolidine analog) .
Isopropyl-(R)-pyrrolidin-3-yl-carbamic Acid Benzyl Ester
- Key Differences : Substitutes the methyl group with an isopropyl substituent and adopts the R-configuration at C3.
- The R-enantiomer may exhibit divergent biological activity compared to the S-form.
- Molecular Weight : 262.35 g/mol .
Ethyl-[(S)-1-(2-Hydroxyethyl)-pyrrolidin-3-yl]-carbamic Acid Benzyl Ester
- Key Differences : Features a hydroxyethyl group on the pyrrolidine nitrogen and an ethyl carbamate.
- Implications : The hydroxyl group enhances hydrophilicity, improving aqueous solubility. This modification is advantageous for compounds requiring parenteral administration but may increase susceptibility to oxidative metabolism.
- CAS : 122021-01-6; Molecular Formula : C₁₆H₂₄N₂O₃ .
[(R)-1-(2-Chloroacetyl)-pyrrolidin-3-yl]-isopropyl-carbamic Acid Benzyl Ester
- Key Differences : Introduces a chloroacetyl group on the pyrrolidine nitrogen.
- Implications : The electron-withdrawing chloroacetyl group enhances reactivity, making this compound a versatile intermediate for nucleophilic substitution reactions.
- Molecular Formula : C₁₇H₂₃ClN₂O₃; Molecular Weight : 338.83 g/mol .
Pyrrolidin-3-yl-carbamic Acid tert-Butyl Ester
- Key Differences : Replaces the benzyl ester with a tert-butyl carbamate.
- Implications : The tert-butyl group increases lipophilicity, enhancing membrane permeability but reducing solubility in polar solvents. This compound is often used in solid-phase peptide synthesis .
Pyrrolidin-3-ylmethyl-carbamic Acid Benzyl Ester
- Key Differences : The carbamic acid is attached to a methylene group at C3 instead of directly to the pyrrolidine ring.
- CAS : 1038350-84-3; Molecular Weight : 234.29 g/mol .
Structural and Functional Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |
|---|---|---|---|---|---|
| Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester | - | C₁₃H₁₈N₂O₂ | 234.29 | Methyl, benzyl ester | S |
| Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester | 1354009-43-0 | C₁₄H₂₀N₂O₂ | 248.33 | Methyl, benzyl ester | S |
| Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester | 1354011-23-6 | C₁₅H₂₂N₂O₂ | 262.35 | Isopropyl, benzyl ester | R |
| Ethyl-[(S)-1-(2-hydroxyethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | 122021-01-6 | C₁₆H₂₄N₂O₃ | 292.38 | Ethyl, hydroxyethyl | S |
| [(R)-1-(2-Chloroacetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester | 1354008-65-3 | C₁₇H₂₃ClN₂O₃ | 338.83 | Chloroacetyl, isopropyl | R |
| Pyrrolidin-3-yl-carbamic acid tert-butyl ester | - | C₁₀H₁₈N₂O₂ | 198.26 | tert-Butyl ester | - |
| Pyrrolidin-3-ylmethyl-carbamic acid benzyl ester | 1038350-84-3 | C₁₃H₁₈N₂O₂ | 234.29 | Methylene-linked benzyl ester | - |
Biological Activity
Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring, a carbamic acid moiety, and a benzyl ester group. These structural components suggest various interactions with biological systems, particularly in medicinal chemistry.
Molecular Formula: C_{12}H_{16}N_{2}O_{2}
Molecular Weight: Approximately 220.27 g/mol
The biological activity of this compound is primarily linked to its functional groups. The compound may interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways such as:
- Signal transduction
- Metabolism
- Gene expression
The presence of the carbamate and amine functionalities is significant for its reactivity and potential pharmacological effects. For example, these groups can participate in nucleophilic acyl substitution reactions, which are crucial for the compound's biological interactions.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
-
Antimicrobial Properties
- The compound exhibits antimicrobial activity due to its ability to interact with microbial enzymes, suggesting it could be effective against various pathogens.
-
Neuroactive Effects
- Its structure suggests potential neuroactivity, which could be explored further for applications in treating neurological disorders.
- Antioxidant Activity
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of specific enzymes critical for bacterial survival.
- Neuroprotective Potential : In vitro assays indicated that the compound could protect neuronal cells from oxidative damage, suggesting its potential as a neuroprotective agent.
- Anti-inflammatory Properties : Experimental models showed that the compound reduced markers of inflammation in animal models, indicating its potential use in treating inflammatory diseases.
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Boc-protected coupling | HATU/DIPEA in DMF | 72 | 99 | |
| Direct esterification | Pd/C, H₂ in EtOAc | 65 | 97 |
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR for confirming stereochemistry (e.g., (S)-configuration via coupling constants) and carbamate linkage (δ ~155 ppm for carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- Chromatography :
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to chromatographic fingerprints to identify outliers or batch variations .
- Model Population Analysis (MPA) : Quantify characteristic peaks (e.g., benzyl ester carbonyl vs. pyrrolidine NH signals) to isolate data discrepancies .
- Cross-Validation : Compare with structurally analogous compounds (e.g., (S)-3-hydroxy-piperidine-1-carboxylic acid benzyl ester) to confirm functional group assignments .
Advanced: What computational approaches predict the compound's stability and reactivity?
Methodological Answer:
- DFT Calculations : Model hydrolysis pathways of the carbamate group under acidic/basic conditions, referencing tert-butyl ester stability studies .
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water vs. DMSO) to predict aggregation or degradation .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. benzyl groups) with shelf-life using databases like NIST Chemistry WebBook .
Advanced: How to assess the compound's interaction with biological targets?
Methodological Answer:
- Protein Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes (e.g., proteases), inspired by glutamic acid benzyl ester protein modification studies .
- Cellular Uptake Studies : Fluorescently labeled analogs (e.g., FITC-conjugated benzyl esters) tracked via confocal microscopy in cell lines .
- Enzymatic Stability : Incubate with liver microsomes or esterases, monitoring degradation via LC-MS .
Advanced: How does stereochemical purity impact biological activity, and how is it validated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
